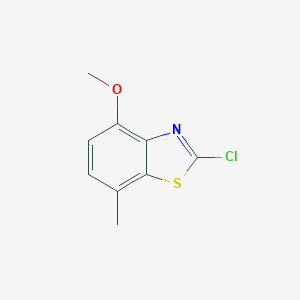

2-Chloro-4-méthoxy-7-méthyl-1,3-benzothiazole

Vue d'ensemble

Description

QX-314, également connu sous le nom de chlorure de N-(2,6-diméthylphénylcarbamoylméthyl)triéthylammonium, est un dérivé quaternaire de la lidocaïne. Il est principalement connu pour son rôle d'anesthésique local. Contrairement à la lidocaïne, le QX-314 est chargé de manière permanente, ce qui limite traditionnellement sa capacité à traverser les membranes cellulaires. Des études récentes ont montré qu'il pouvait traverser certains canaux ioniques, ce qui en fait un sujet d'intérêt dans la recherche sur la gestion de la douleur .

Applications De Recherche Scientifique

QX-314 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study ion channel function and the effects of local anesthetics.

Biology: Employed in neurophysiological studies to investigate pain pathways and sensory neuron function.

Medicine: Potential use in developing long-lasting local anesthetics for pain management.

Industry: Utilized in the development of new anesthetic formulations and pain management therapies.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting several enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

It can be inferred from the known actions of benzothiazole derivatives that this compound likely interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function .

Biochemical Pathways

Given the wide range of enzymes that benzothiazole derivatives are known to inhibit, it can be inferred that this compound likely affects multiple biochemical pathways, leading to downstream effects such as inhibition of bacterial growth .

Result of Action

Given the antibacterial activity of benzothiazole derivatives, it can be inferred that this compound likely results in the inhibition of bacterial growth .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le QX-314 est synthétisé à partir de la lidocaïne par une réaction de quaternisation. Le procédé implique la réaction de la lidocaïne avec un agent alkylant, tel que le bromure d'éthyle, dans des conditions contrôlées. La réaction a généralement lieu dans un solvant organique tel que l'acétonitrile, et le produit est purifié par recristallisation .

Méthodes de production industrielle : La production industrielle de QX-314 suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées, telles que la chromatographie liquide haute performance, garantit la production de QX-314 de haute pureté adapté à la recherche et aux applications cliniques potentielles .

Analyse Des Réactions Chimiques

Types de réactions : Le QX-314 subit principalement des réactions de substitution en raison de sa structure d'ammonium quaternaire. Il peut également participer à des réactions de blocage des canaux ioniques, en particulier avec les canaux sodium et calcium .

Réactifs et conditions courants :

Réactions de substitution : Ces réactions impliquent généralement des nucléophiles tels que des ions hydroxyde ou d'autres anions.

Blocage des canaux ioniques : Le QX-314 peut bloquer les canaux sodium lorsqu'il est appliqué de manière intracellulaire, souvent en combinaison avec d'autres agents comme la capsaïcine pour faciliter son entrée dans les cellules.

Principaux produits : Les principaux produits des réactions de QX-314 sont généralement les dérivés substitués, en fonction du nucléophile utilisé. Dans le blocage des canaux ioniques, le résultat principal est l'inhibition des potentiels d'action dans les neurones .

4. Applications de la recherche scientifique

Le QX-314 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier le fonctionnement des canaux ioniques et les effets des anesthésiques locaux.

Biologie : Employé dans les études neurophysiologiques pour étudier les voies de la douleur et la fonction des neurones sensoriels.

Médecine : Utilisation potentielle dans le développement d'anesthésiques locaux à longue durée d'action pour la gestion de la douleur.

Industrie : Utilisé dans le développement de nouvelles formulations d'anesthésiques et de thérapies de gestion de la douleur.

5. Mécanisme d'action

Le QX-314 exerce ses effets en bloquant les canaux sodium dépendants du voltage. En raison de sa charge positive permanente, il ne peut pas facilement traverser les membranes cellulaires. il peut pénétrer dans les cellules par le biais des canaux de potentiel récepteur transitoire vanilloïde 1 (TRPV1) activés, qui sont souvent activés par des agents comme la capsaïcine. Une fois à l'intérieur de la cellule, le QX-314 bloque les canaux sodium, empêchant la propagation des potentiels d'action et produisant ainsi une anesthésie locale .

Composés similaires :

Lidocaïne : Le composé parent du QX-314, couramment utilisé comme anesthésique local.

Bupivacaïne : Un autre anesthésique local avec une durée d'action plus longue que la lidocaïne.

Tétracaïne : Un anesthésique local puissant utilisé dans diverses procédures médicales.

Unicité du QX-314 : Le QX-314 est unique en raison de sa charge positive permanente, qui limite traditionnellement sa perméabilité membranaire. sa capacité à pénétrer dans les cellules par le biais des canaux TRPV1 et à produire une anesthésie locale de longue durée le distingue des autres anesthésiques locaux. Cette propriété en fait un outil précieux dans la recherche sur la gestion de la douleur et les applications cliniques potentielles .

Comparaison Avec Des Composés Similaires

Lidocaine: The parent compound of QX-314, commonly used as a local anesthetic.

Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.

Tetracaine: A potent local anesthetic used in various medical procedures.

Uniqueness of QX-314: QX-314 is unique due to its permanent positive charge, which traditionally limits its membrane permeability. its ability to enter cells through TRPV1 channels and produce long-lasting local anesthesia sets it apart from other local anesthetics. This property makes it a valuable tool in pain management research and potential clinical applications .

Activité Biologique

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole is a member of the benzothiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory contexts. This article explores its biological activity through various studies, synthesizing findings from multiple sources.

Chemical Structure and Properties

The structure of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole features a benzothiazole core with specific substituents that influence its solubility and reactivity. The presence of the chloro and methoxy groups at the 2 and 4 positions, respectively, along with a methyl group at the 7 position, contributes to its unique chemical behavior.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | C10H10ClN1O1S1 | Contains chloro, methoxy, and methyl groups; heterocyclic structure |

The biological activity of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole is attributed to its interaction with various molecular targets. Research indicates that benzothiazole derivatives can inhibit several enzymes involved in critical biochemical pathways. These include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication .

- Cancer Cell Proliferation : Studies have demonstrated that similar benzothiazole compounds can significantly reduce the proliferation of cancer cell lines (e.g., A431 and A549) by promoting apoptosis and affecting cell cycle progression .

Anticancer Activity

Research has highlighted the anticancer potential of benzothiazole derivatives. For instance:

- A study evaluated a series of benzothiazole compounds and found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. Specifically, compounds showed IC50 values indicating effective inhibition of cell growth at low concentrations .

Antimicrobial Activity

Benzothiazoles are also recognized for their antimicrobial properties:

- The compound has shown activity against various bacterial strains, including Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer:

- Research indicates that benzothiazole derivatives can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests a dual action where these compounds not only inhibit cancer cell proliferation but also modulate inflammatory responses .

Case Studies

Several case studies have provided insights into the biological activity of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole:

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Propriétés

IUPAC Name |

2-chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSQTQJFWIVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365965 | |

| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108773-00-8 | |

| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.